7-methoxy-6-nitroquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazoline family. Its molecular formula is , and it is characterized by the presence of a methoxy group and a nitro group attached to the quinazoline ring structure. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential applications as an anticancer agent and as a building block in synthetic organic chemistry.
This compound can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich, which provide detailed information on its properties and applications . In terms of classification, 7-methoxy-6-nitroquinazolin-4(3H)-one is categorized as a quinazoline derivative, specifically noted for its unique substitution pattern that enhances its biological activity compared to other compounds within the same class .
The synthesis of 7-methoxy-6-nitroquinazolin-4(3H)-one typically involves several key steps:
Common reagents and conditions include:
Industrial production methods mirror these laboratory techniques but are optimized for higher yields and efficiency, often employing continuous flow reactors and automated systems to ensure quality control.
The molecular structure of 7-methoxy-6-nitroquinazolin-4(3H)-one features a fused ring system with specific substituents that influence its chemical properties. The compound is represented structurally as follows:
The structural representation includes:
7-methoxy-6-nitroquinazolin-4(3H)-one undergoes several notable chemical reactions:
Common reagents for these reactions include:
Major products formed from these reactions include:
The mechanism of action for 7-methoxy-6-nitroquinazolin-4(3H)-one primarily involves its role as an inhibitor of receptor tyrosine kinases, such as HER2 (human epidermal growth factor receptor 2) and EGFR (epidermal growth factor receptor). By inhibiting these receptors, the compound disrupts cell proliferation signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
This mechanism highlights its potential use in targeted cancer therapies, particularly in tumors that overexpress these receptors.
The physical properties of 7-methoxy-6-nitroquinazolin-4(3H)-one include:
Chemical properties include:
7-methoxy-6-nitroquinazolin-4(3H)-one has several significant applications in scientific research:
Regioselective Chlorine Displacement: The synthesis of 7-methoxy-6-nitroquinazolin-4(3H)-one relies on regioselective nucleophilic aromatic substitution (SNAr) at the C4-position of 2,4-dichloroquinazoline precursors. The C4-position exhibits higher electrophilicity due to its larger LUMO coefficient and lower activation energy barrier compared to C2, as confirmed by DFT calculations (ωB97X-D/6-31G(d) level). Methoxy functionalization typically involves reacting 7-chloro-6-nitroquinazolin-4(3H)-one with sodium methoxide in methanol, achieving near-quantitative yields (>98%) under reflux [9]. The electron-withdrawing nitro group at C6 enhances the electrophilicity of adjacent positions, facilitating nucleophilic attack by methoxide ions at C7 [5] [9].
Nitro Group Stability: The nitro group remains stable during methoxy installation due to mild reaction conditions (60–80°C). However, under harsher temperatures (>100°C), competitive reduction or displacement may occur. For amine nucleophiles, SNAr at C4 proceeds efficiently with aliphatic/aromatic amines in polar aprotic solvents (e.g., DMF), yielding 4-amino-7-methoxy-6-nitroquinazolines [2] [6].
Table 1: SNAr Conditions for Key Functionalizations
Target Position | Nucleophile | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
C7 (Methoxy) | NaOCH₃ | Methanol | 60 | >98 |
C4 (Amine) | Morpholine | THF | 25 | 85 |
C4 (Aniline) | 4-Fluoroaniline | DMF | 80 | 92 |
Chemoselective Reduction: The nitro group in 7-methoxy-6-nitroquinazolin-4(3H)-one undergoes chemoselective reduction to aniline using catalytic hydrogenation (Pd/C, H₂) or stoichiometric reducing agents (SnCl₂/HCl). Hydrogenation at 40 psi in ethanol affords 6-amino-7-methoxyquinazolin-4(3H)-one in 90% yield, retaining the methoxy and lactam functionalities [6] [9]. Azide intermediates, generated via SNAr with sodium azide, can be reduced to triazoles or amines using Staudinger or hydrazine-mediated protocols [6].
Tautomerization Effects: Reduction products like 6-amino-7-methoxyquinazolin-4(3H)-one exhibit tautomerism between 4-oxo (lactam) and 4-hydroxy (lactim) forms, confirmed by ¹H-NMR (δ 12.96 ppm for O–H vs. δ 3.35 ppm for N–H) [5]. This influences downstream reactivity, as the lactim form enhances nucleophilicity at N3 for alkylation reactions.
Solvent Polarity Effects: Polar protic solvents (e.g., ethanol) stabilize charged intermediates in SNAr, while polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity. Methoxy functionalization achieves optimal yields in methanol (protic), whereas amine substitutions require aprotic solvents like THF to minimize protonation of nucleophiles [2] [3]. Mixed solvent systems (THF/H₂O, 7:3) facilitate reactions with inorganic bases like NaOAc [2].
Catalytic Additives: Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) accelerate methoxylation by improving solubility of inorganic nucleophiles. For instance, TBAB (5 mol%) in methanol raises the yield of 7-methoxy-6-nitroquinazolin-4(3H)-one to >99% within 2 hours [9]. Organic bases (e.g., Et₃N, DIPEA) deprotonate amine nucleophiles and neutralize HCl byproducts, driving SNAr to completion [2].
Table 2: Solvent Systems for Functionalization Reactions
Reaction Type | Optimal Solvent | Base/Catalyst | Reaction Time |
---|---|---|---|
Methoxylation | Methanol | TBAB (5 mol%) | 2 h |
Amine Substitution (C4) | THF | DIPEA | 24 h |
Nitro Reduction | Ethanol | Pd/C (10 wt%) | 6 h |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1